molecular formula C17H16N2O2 B15172262 Ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate

Ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate

Cat. No.: B15172262
M. Wt: 280.32 g/mol
InChI Key: QLMYRVCBKRBEAH-UHFFFAOYSA-N
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Description

Ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate typically involves the condensation of ethyl 3-(naphthalen-1-ylmethyl)-3-oxopropanoate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety can enhance its binding affinity and specificity towards these targets, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(phenylmethyl)pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a naphthalene moiety.

    Ethyl 1-(2-naphthylmethyl)pyrazole-4-carboxylate: Similar structure but with a different position of the naphthalene moiety.

Uniqueness

Ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate is unique due to the presence of the naphthalene moiety, which can significantly influence its chemical properties and potential applications. The naphthalene group can enhance the compound’s stability, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C17H16N2O2/c1-2-21-17(20)15-10-18-19(12-15)11-14-8-5-7-13-6-3-4-9-16(13)14/h3-10,12H,2,11H2,1H3

InChI Key

QLMYRVCBKRBEAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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